Cas no 837427-86-8 (Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate)

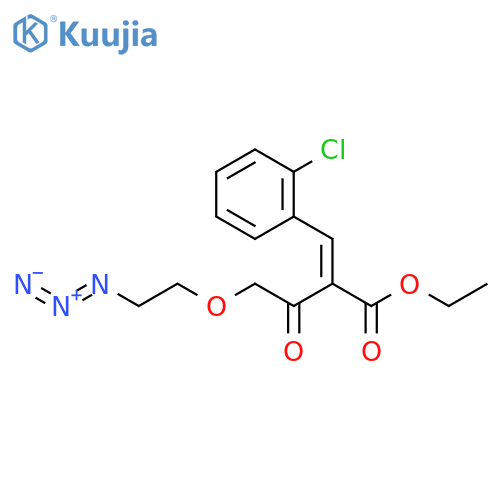

837427-86-8 structure

商品名:Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate

Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate

- 4-(2-azido-ethoxy)-2-(2-chloro-benzylidene)-3-oxo-butyric acid ethyl ester

- 837427-86-8

- Ethyl(2-azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate

- 2-Methyl-1H-benzimidazole; 2-Methyl-benzimidazole; 2-Methylbenzoimidazole; NSC 6500

-

- インチ: InChI=1S/C15H16ClN3O4/c1-2-23-15(21)12(9-11-5-3-4-6-13(11)16)14(20)10-22-8-7-18-19-17/h3-6,9H,2,7-8,10H2,1H3/b12-9-

- InChIKey: HQXNJWVJUXHPTB-XFXZXTDPSA-N

- ほほえんだ: CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)COCCN=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 337.08300

- どういたいしつりょう: 337.0829337g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 10

- 複雑さ: 489

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- ゆうかいてん: 143-145°C

- PSA: 102.35000

- LogP: 2.63526

Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E899575-1g |

Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate |

837427-86-8 | 1g |

$597.00 | 2023-05-18 | ||

| TRC | E899575-500mg |

Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate |

837427-86-8 | 500mg |

$316.00 | 2023-05-18 | ||

| TRC | E899575-100mg |

Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate |

837427-86-8 | 100mg |

$115.00 | 2023-05-18 | ||

| TRC | E899575-2.5g |

Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate |

837427-86-8 | 2.5g |

$1326.00 | 2023-05-18 | ||

| TRC | E899575-250mg |

Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate |

837427-86-8 | 250mg |

$173.00 | 2023-05-18 |

Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

837427-86-8 (Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate) 関連製品

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量